molecular formula C7H11NO3S B8364493 S-(4-Methyl-2-oxooxazolidin-4-yl)methyl ethanethioate

S-(4-Methyl-2-oxooxazolidin-4-yl)methyl ethanethioate

Cat. No. B8364493
M. Wt: 189.23 g/mol
InChI Key: UZVVBPALKFYYBL-UHFFFAOYSA-N
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Patent
US09248117B2

Procedure details

To a solution of 4-(chloromethyl)-4-methyloxazolidin-2-one (10.22 g, 68.32 mmol) in N,N-dimethylformamide (100 ml) was added potassium thioacetate (9.07 g, 79.6 mmol). The suspension was heated to 90° C. for 18 hour, cooled to room temperature, and concentrated in vacuo. The residue was suspended in 400 ml ethyl acetate, washed three times with 100 ml saturated NaHCO3, 100 ml saturated NaCl, dried on MgSO4, and concentrated in vacuo. Flash chromatography (30% to 100% ethyl acetate in hexanes) afforded the title compound as a yellow oil (6.07 g, 31.2 mmol, 46%). 1H NMR (CDCl3, 400 MHz) δ 1.45 (s, 3H), 2.42 (s, 3H), 3.07 (d, J=14.0 Hz, 1H), 3.21 (d, J=14.0 Hz, 1H), 4.08 (d, J=8.8 Hz, 1H), 4.15 (d, J=8.8 Hz, 1H), 5.59 (br s, 1H); LRMS (ESI/APCI) m/z 190 [M+H]+.
Quantity
10.22 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]1.[C:10]([O-:13])(=[S:12])[CH3:11].[K+].C(OCC)(=O)C>CN(C)C=O>[C:10](=[O:13])([S:12][CH2:2][C:3]1([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
10.22 g
Type
reactant
Smiles
ClCC1(NC(OC1)=O)C
Name
potassium thioacetate
Quantity
9.07 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed three times with 100 ml saturated NaHCO3, 100 ml saturated NaCl
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(SCC1(NC(OC1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.2 mmol
AMOUNT: MASS 6.07 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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